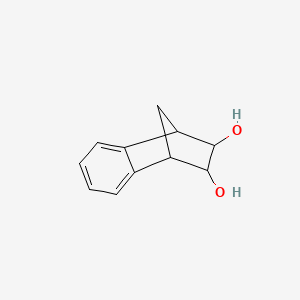
1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol
Cat. No. B3256053
Key on ui cas rn:
26326-70-5
M. Wt: 176.21 g/mol
InChI Key: KKBAQAHAWLUGNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07144882B2
Procedure details


1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol (40 g, 227.3 mmol) was stirred in H2O (1050 mL) and 1,2-dichloroethane (DCE) (420 mL) in a 2 L round bottom flask under nitrogen with cool water bath (10° C.). To this sodium periodate (NalO4) (51 g, 239 mmol) and triethylbenzyl ammonium chloride (Et3BnNCl) (50 mg) were added. The resulting mixture was stirred for 1 hour (slight initial exotherm), then the layers were separated and the aqueous layer was extracted with DCE (200 mL). The organic layer was washed with H2O (4×200 mL, or until no reaction to starch iodide is observed in the aqueous wash) then dried through a cotton plug. To this was added benzyl amine (25.5 g, 238.6 mmol) and the mixture was stirred for 2 minutes then immediately transferred into the sodium triacetoxyborohydride NaHB(OAc)3/DCE (see below) over 10 minutes.
Quantity
40 g
Type
reactant
Reaction Step One






[Compound]
Name
sodium triacetoxyborohydride NaHB(OAc)3 DCE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers


|
REACTION_CXSMILES
|
[CH:1]12[CH2:11][CH:4]([C:5]3[C:10]1=[CH:9][CH:8]=[CH:7][CH:6]=3)[CH:3](O)[CH:2]2O.ClCCCl.I([O-])(=O)(=O)=O.[Na+].[CH2:24]([NH2:31])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>O.[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C>[CH2:24]([N:31]1[CH2:2][CH:1]2[CH2:11][CH:4]([C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=32)[CH2:3]1)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:2.3,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
C12C(C(C(C3=CC=CC=C13)C2)O)O
|
|
Name
|
|
|
Quantity
|
1050 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
420 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCl
|
Step Three
|
Name
|
|
|
Quantity
|
51 g
|
|
Type
|
reactant
|
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
25.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N
|
Step Five
[Compound]
|
Name
|
sodium triacetoxyborohydride NaHB(OAc)3 DCE
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred for 1 hour (slight initial exotherm), then the layers
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(10° C.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with DCE (200 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with H2O (4×200 mL
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
until no reaction to starch iodide
|
WASH
|
Type
|
WASH
|
|
Details
|
aqueous wash)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then dried through a cotton plug
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 2 minutes
|
|
Duration
|
2 min
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC2C=3C=CC=CC3C(C1)C2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
